1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile
Overview
Description
1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile is a compound that features a unique structure combining several functional groups. It consists of a piperidine ring, a nitrile group, and a hydroxyl group that is part of a cyclobutane ring. This compound is of significant interest due to its potential biological activity and its applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile can be synthesized through a multi-step process involving the transformation of aziridines into novel cis- and trans-piperidine-carbonitriles. This process typically involves the use of β-ketonitriles, carbonyl compounds, and semistabilized pyridinium ylide precursors. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on an industrial scale would likely involve optimization of the laboratory-scale procedures to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: Used in the synthesis of trans-4,5-dihydrofuran-3-carbonitriles through a three-component reaction involving β-ketonitriles, carbonyl compounds, and semistabilized pyridinium ylide precursors.
Biology: Utilized in the transformation of aziridines into novel cis- and trans-piperidine-carbonitriles, which are then used to synthesize various stereodefined piperidine-4-carboxylic acids and amino alcohols.
Medicine: Derivatives of this compound have been tested for their anticancer activity against various cancer cell lines, demonstrating significant antitumor activity.
Mechanism of Action
The mechanism by which 1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, in the context of its anticancer activity, it may interact with signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, leading to inhibition of cell migration and cell cycle arrest . The presence of the hydroxyl and nitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, enhancing its activity.
Comparison with Similar Compounds
1-[trans-2-Hydroxycyclobutyl]piperidine-4-carbonitrile can be compared with other piperidine derivatives:
Piperidine-4-carbonitrile: Similar structure but lacks the hydroxyl group, which may reduce its biological activity.
Piperine: A naturally occurring piperidine derivative with significant biological activity, including anticancer properties.
Evodiamine: Another piperidine derivative with potent anticancer activity.
The uniqueness of this compound lies in its combination of a piperidine ring, a nitrile group, and a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(1R,2R)-2-hydroxycyclobutyl]piperidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c11-7-8-3-5-12(6-4-8)9-1-2-10(9)13/h8-10,13H,1-6H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSODSLMKNKJWIU-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2CCC(CC2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2CCC(CC2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.